Cas no 84-17-3 (Dienestrol)

Dienestrol is a synthetic, nonsteroidal estrogen with structural similarities to diethylstilbestrol (DES). It is primarily utilized in hormone therapy and research applications due to its estrogenic activity. The compound exhibits high binding affinity to estrogen receptors, enabling effective modulation of hormonal pathways. Its stability and predictable pharmacokinetic profile make it suitable for controlled experimental and therapeutic use. Dienestrol is often employed in studies involving estrogen-dependent physiological processes or pathologies. As a well-characterized estrogen analog, it serves as a reliable reference compound in biochemical and pharmacological research. Proper handling is required due to its hormonal potency and potential environmental impact.
Dienestrol structure
Dienestrol structure
Product Name:Dienestrol
CAS No:84-17-3
MF:C18H18O2
MW:266.334325313568
MDL:MFCD00050983
CID:721870
PubChem ID:24869916
Update Time:2025-06-08

Dienestrol Chemical and Physical Properties

Names and Identifiers

    • Phenol,4,4'-(1,2-diethylidene-1,2-ethanediyl)bis-
    • Dienestrol
    • 2,4-Hexadiene, 3,4-bis(4-hydroxyphenyl)-
    • 4,4′-(1,2-Diethylidene-1,2-ethanediyl)bisphenol
    • 4,4′-(Diethylidene ethylene)diphenol
    • 4,4′-Dihydroxy-γ,δ-diphenyl-β,δ-hexadiene
    • Agaldog
    • Di(p-oxyphenyl)-2,4-hexadiene
    • Dienoestrol
    • Dinestrol
    • Dinovex
    • Estrodienol
    • Estroral
    • Isodienoestrol
    • Oestro
    • Oestrora
    • Restrol
    • Retalon
    • Sexadien
    • Teserene
    • Dienesterol
    • Dienol
    • Follidiene
    • Follormon
    • Gynefollin
    • Dehydrostilbestrol
    • Cycladiene
    • (E,E)-Dienestrol
    • Estraguard
    • Dehydrostilboestrol
    • Oestrodienol
    • Willnestrol
    • Hormofemin
    • Oestrovis
    • Estragard
    • para-Dien
    • alpha-Dienestrol
    • E,E-Dienestrol
    • Dienestrol (E,E)
    • Dienoestrol bp
    • Oestrodiene
    • Oestrasid
    • p,p'-(Diethylideneethylene)diphenol
    • Di(p-oxyphenyl)-2,4-hexadiene
    • Oestroral
    • 3,4-Bis(4-hydroxyphe
    • 4,4′-(1,2-Diethylidene-1,2-ethanediyl)bis[phenol] (ACI)
    • Phenol, 4,4′-(diethylideneethylene)di- (7CI, 8CI)
    • 3,4-Bis(p-hydroxyphenyl)-2,4-hexadiene
    • 3,4-Di-p-(hydroxyphenyl)hexa-2,4-diene
    • 4,4′-(Diethylideneethylene)diphenol
    • 4,4′-Dihydroxy-γ,δ-diphenyl-β,δ-hexadiene
    • Di-(p-oxyphenyl)-2,4-hexadiene
    • DV
    • MeSH ID: D004028
    • NSC 59809
    • p,p′-(Diethylideneethylene)diphenol
    • Synestrol
    • NCGC00018153-10
    • HSDB 3313
    • Dienestrolo [DCIT]
    • Phenol, 4,4'-(1,2-diethylidene-1,2-ethanediyl)bis-, (E,E)-; Phenol, 4,4'-(diethylideneethylene)di-, (E,E)- (8CI); (E,E)-Dienestrol; a-Dienestrol; Dienestrol
    • CS-4911
    • BSPBio_000936
    • 3,4-Bis(para-hydroxyphenyl)-2,4-hexadiene
    • alpha-dienestrol diacetate
    • D0449
    • Dienestrolum [INN-Latin]
    • EN300-24161605
    • Prestwick_52
    • NCGC00018153-04
    • Q5274949
    • 4,4'-Dihydroxy-gamma,delta-diphenyl-beta,delta-hexadiene
    • G03CC02
    • HMS2097O18
    • AKOS015902490
    • Phenol, 4,4'-((1E,2E)-1,2-diethylidene-1,2-ethanediyl)bis-
    • Dienestrolum (INN-Latin)
    • Phenol, 4,4'-(1,2-diethylidene-1,2-ethanediyl)bis-
    • 4-[(2E,4E)-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol
    • Dienoestrol [Nonsteroidal oestrogens]
    • Dienestrol, .alpha.-
    • NCGC00018153-05
    • Dienestrol, VETRANAL(TM), analytical standard
    • Dienestrol (USP:INN:BAN)
    • Dienestrol trans-form
    • Dienestrol (USP/INN)
    • DIENESTROL [EP IMPURITY]
    • C08090
    • MLS002207222
    • cid_667476
    • MLS001077274
    • Prestwick3_000798
    • EINECS 201-519-7
    • CAS-84-17-3
    • DV (TN)
    • DIENESTROL, alpha-
    • DIENESTROL TRANS-FORM [MI]
    • HMS3714O18
    • NCGC00178779-01
    • DTXSID7022382
    • PHENOL, 4,4'-(1,2-DIETHYLIDENE-1,2-ETHANEDIYL)BIS-, (E,E)
    • DIENESTROL (EP IMPURITY)
    • NS00009951
    • Dienestrol [INN]
    • NCGC00018153-03
    • DIENESTROL (USP IMPURITY)
    • DTXCID50809641
    • NSC-756734
    • DIENESTROL [MART.]
    • Prestwick2_000798
    • Tox21_110378
    • DIENESTROL [HSDB]
    • NCGC00178779-02
    • BDBM40491
    • Phenol, 4,4'-(diethylideneethylene)di-
    • MFCD00050983
    • 4-[4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol
    • HMS1570O18
    • Phenol, 4,4'-[(1E,2E)-1,2-diethylidene-1,2-ethanediyl]bis-
    • BS-17610
    • BPBio1_001030
    • DTXSID20873495
    • HY-B1403
    • 4,4'-(Diethylideneethylene)diphenol
    • .alpha.-dienestrol diacetate
    • SMR000058597
    • DIENESTROL [MI]
    • s1858
    • 4,4'-Dihydroxy-.gamma.,.delta.-diphenyl-.beta.,.delta.-hexadiene
    • 13029-44-2
    • CHEBI:4518
    • Opera_ID_421
    • Spectrum5_000875
    • HMS502G13
    • HMS2232M11
    • NSC756734
    • CHEMBL1018
    • 3,4-Bis(4-hydroxyphenyl)-2,4-hexadiene
    • DIENESTROL [WHO-DD]
    • GTPL7160
    • Tox21_110378_1
    • SCHEMBL52170
    • J-005782
    • D00898
    • NCGC00018153-07
    • NCGC00016335-01
    • BRD-K95309561-001-24-7
    • DIENESTROL (MART.)
    • Dienestrol [USP:INN:BAN]
    • (E,E)-4,4'-(Diethylideneethylene)diphenol
    • G03CB01
    • MLS000069528
    • 4,4'-Hydroxy-gamma, delta-diphenyl-beta, delta-hexadiene
    • IDI1_000771
    • 84-17-3
    • DIENESTROL [VANDF]
    • Pharmakon1600-01500241
    • 4,4'-(Hexa-2,4-diene-3,4-diyl)diphenol
    • NCGC00022210-04
    • HMS2091M14
    • Dienestrol, European Pharmacopoeia (EP) Reference Standard
    • DIENESTROL [ORANGE BOOK]
    • DIENESTROL [USP IMPURITY]
    • 1ST2217
    • NSC-59809
    • SR-01000003032-2
    • Dienestrolo
    • 4,4'-(1,2-Diethylidene-1,2-ethanediyl)bisphenol
    • Phenol, 4,4'-(diethylideneethylene)di-, trans-, (E,E)-
    • para,para'-(Diethylideneethylene)diphenol
    • SPECTRUM1500241
    • NCGC00018153-06
    • 4,4'-(2E,4E)-hexa-2,4-diene-3,4-diyldiphenol
    • AC-13162
    • Dienestrolum
    • NCGC00022210-03
    • Dienoestrolum
    • Dienestrol, United States Pharmacopeia (USP) Reference Standard
    • CCG-40189
    • SCHEMBL2896853
    • BSPBio_002177
    • SR-01000003032
    • Di(para-oxyphenyl)-2,4-hexadiene
    • Phenol, 4,4'-(1,2-diethylidene-1,2-ethanediyl)bis-, (E,E)-
    • RRW32X4U1F
    • AB00051967_16
    • BRD-K95309561-001-15-5
    • SBI-0051344.P003
    • 4,4'-Hydroxy-gamma,delta-diphenyl-beta,delta-hexadiene
    • 4,4'-hexa-2,4-diene-3,4-diyldiphenol
    • SR-01000003032-4
    • DB00890
    • UNII-RRW32X4U1F
    • D81865
    • BRD-K55106630-001-01-0
    • HMS1920G04
    • 4,4'-((2E,4E)-hexa-2,4-diene-3,4-diyl)diphenol
    • MLS002222156
    • BRD-K95309561-001-05-6
    • Dienestrol diacetate, .alpha.-
    • CCRIS 9121
    • MDL: MFCD00050983
    • Inchi: 1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3
    • InChI Key: NFDFQCUYFHCNBW-UHFFFAOYSA-N
    • SMILES: OC1C=CC(C(C(C2C=CC(O)=CC=2)=CC)=CC)=CC=1

Computed Properties

  • Exact Mass: 266.13100
  • Monoisotopic Mass: 266.13068
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 318
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 6
  • XLogP3: 5.4
  • Topological Polar Surface Area: 40.5

Experimental Properties

  • Color/Form: Colorless fine crystals
  • Density: 1.184 g/cm3
  • Melting Point: 228.0 to 233.0 deg-C
  • Boiling Point: 349.54°C (rough estimate)
  • Flash Point: 181.4 °C
  • Refractive Index: 1.4800 (estimate)
  • Solubility: Insuluble (5.6E-3 g/L) (25 ºC),
  • PSA: 40.46000
  • LogP: 4.60460
  • Solubility: It is soluble in ethanol \ diethyl ether \ methanol \ acetone and propylene glycol, soluble in chloroform and alkaline hydroxide aqueous solution, can be dissolved in hot vegetable oil, but still precipitates when cold, and is almost insoluble in water and dilute acid
  • Merck: 3104

Dienestrol Security Information

  • Symbol: GHS08
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H350,H361
  • Warning Statement: P201,P281,P308+P313
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 40-48-62-45
  • Safety Instruction: 22-24/25-45-36/37-53
  • RTECS:SL0580000
  • Hazardous Material Identification: Xn
  • HazardClass:6.1
  • PackingGroup:
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Risk Phrases:R40

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Dienestrol Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:84-17-3)Dienestrol
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:08
Price ($):discuss personally
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Amadis Chemical Company Limited
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(CAS:84-17-3)Dienestrol
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Purity:99%
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Price ($):307.0
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Additional information on Dienestrol

Dienestrol (CAS No. 84-17-3): A Comprehensive Overview of Its Chemistry, Biology, and Emerging Applications

Dienestrol, chemically identified by the CAS number 84-17-3, is a synthetic nonsteroidal estrogen with a unique structural framework that has garnered significant attention in the field of pharmaceutical research and biomedicine. As a derivative of diethylstilbestrol (DES), Dienestrol exhibits distinct estrogenic properties that make it a subject of extensive study in both academic and industrial settings. This introduction aims to provide a detailed exploration of Dienestrol's chemical properties, biological mechanisms, and the latest research findings that highlight its potential applications in modern medicine.

The molecular structure of Dienestrol consists of a phenanthrene core with two ethyl groups attached at the 3 and 17 positions, respectively. This configuration imparts upon it a high degree of lipophilicity, which facilitates its absorption and distribution within biological systems. The compound's estrogenic activity is primarily mediated through its binding to estrogen receptors (ERα and ERβ), although its binding affinity and selectivity differ from those of endogenous estrogens like estradiol. These differences have been the focus of numerous studies aiming to elucidate the compound's pharmacological profile and potential therapeutic benefits.

In recent years, Dienestrol has been the subject of several innovative research projects exploring its role in modulating estrogenic signaling pathways. One notable area of investigation has been its potential application in treating hormone-responsive cancers, particularly breast cancer. Studies have demonstrated that Dienestrol can exhibit anti-proliferative effects on certain cancer cell lines by interfering with estrogen receptor-mediated transcriptional activity. Furthermore, research suggests that Dienestrol may have a lower risk of uterine hyperplasia compared to classical estrogens, making it an attractive candidate for therapeutic development.

Another emerging field where Dienestrol has shown promise is in the management of menopausal symptoms. Traditional estrogen therapies often come with a range of side effects, including an increased risk of thromboembolic events. Dienestrol's unique pharmacological profile suggests that it may offer a safer alternative for alleviating vasomotor symptoms such as hot flashes and night sweats while minimizing the risks associated with long-term estrogen exposure. Clinical trials are currently underway to evaluate its efficacy and safety in postmenopausal women.

The chemical synthesis of Dienestrol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the condensation of diphenylacetylene with ethyl bromide, followed by cyclization and subsequent functional group modifications. Advances in synthetic methodologies have enabled the production of Dienestrol with greater efficiency and scalability, which is crucial for both research purposes and potential commercial applications.

Beyond its therapeutic applications, Dienestrol has also been investigated for its potential role in reproductive biology. Research indicates that the compound can influence reproductive processes by modulating estrogen receptor activity in both male and female organisms. These findings have opened up new avenues for studying reproductive health disorders and developing targeted treatments. Additionally, Dienestrol's ability to interact with estrogen receptors has sparked interest in its use as an experimental tool for understanding estrogen signaling networks at the molecular level.

The safety profile of Dienestrol is another critical aspect that has been extensively studied. While early studies suggested that high doses of the compound could lead to adverse effects such as hyperglycemia and lipid profile disturbances, recent research has indicated that these risks may be mitigated when used at appropriate dosages. Long-term studies are necessary to fully characterize the compound's safety profile across diverse populations, but preliminary data are encouraging regarding its potential as a viable therapeutic agent.

In conclusion, Dienestrol (CAS No. 84-17-3) represents a fascinating compound with a rich history in pharmaceutical research. Its unique chemical structure and biological activities have positioned it as a promising candidate for treating various medical conditions, particularly those related to estrogenic signaling pathways. As ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, Dienestrol is poised to play an increasingly important role in modern medicine.

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Amadis Chemical Company Limited
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